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Cat. No.: S548056

Quantitative Activity in Leukemia Cell Lines

The table below summarizes the key in vitro findings for TTT-3002 against various FLT3-dependent cell

lines.

Cell Line | Mutation

Assay Type IC50 Value Context & Significance
Type
FLT3/ITD (e.g., in FLT3 100 - 250 pM Potency was 6- to 7-fold lower
MV4-11 cells) Autophosphorylation [1] than other potent FLT3
Inhibition [1] inhibitors (e.g., AC220) in
clinical trials [2] [3] [4].
Cellular Proliferation 490 - 920 pM Demonstrates direct cytotoxic
Inhibition (MTT assay) [1] effects.
[1]
FLT3/D835Y FLT3 Potent activity Active against a mutation that
(Activating Point Autophosphorylation (specific confers resistance to many
Mutation) Inhibition [1] [5] picomolar IC50 other FLT3 TKis (e.g.,
not stated) sorafenib, quizartinib) [1] [5].
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Cell Line | Mutation

Assay Type IC50 Value Context & Significance
Type
FLT3/ITD with TKI- FLT3 Potent activity Overcomes common
Resistance Mutations  Autophosphorylation (specific resistance mutations that arise
(e.g., F691L Inhibition [5] picomolar IC50  during treatment with other
"gatekeeper" mutation) not stated) inhibitors like crenolanib and

ponatinib [5].

Experimental Protocols for Key Assays

The robust activity of TTT-3002 was established through standard, rigorous in vitro methodologies.

e Cell Culture and Reagents: Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11) were
cultured in standard media. TTT-3002 was provided by TauTaTis, Inc., dissolved in DMSO, and stored
as frozen stock solutions [1] [5].

e Growth Inhibition and Cytotoxicity (MTT Assay): Cells were seeded at 1-2.5 x 10° cells/mL and
treated with TTT-3002. Viable cell counts were measured by Trypan blue exclusion. Cellular
proliferation was quantified using the MTT assay, where metabolically active cells convert a
tetrazolium salt to a colored formazan product. The IC50 was calculated from the optical density
relative to DMSO-treated control cells [1].

e FLT3 Autophosphorylation Inhibition: Cells were treated with TTT-3002 for one hour. Whole-cell
extracts were prepared, and FLT3 protein was isolated via immunoprecipitation using an FLT3-
specific antibody (S-18). Proteins were separated by SDS-PAGE, transferred to a membrane, and
probed with antibodies against FLT3 and phosphotyrosine (4G10) to detect total and phosphorylated
FLT3 levels [1] [5].

¢ Colony-Forming Unit (CFU) Assay: Primary leukemic blasts from AML patients or normal bone
marrow cells were plated in methylcellulose medium with TTT-3002. Colonies were counted 7 to 14
days after plating to assess the drug's toxicity to leukemic cells and its minimal impact on normal
hematopoietic progenitors [1].

The following diagram illustrates the logical workflow of these key in vitro experiments.
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FLT3 Signhaling Pathway and Drug Mechanism

TTT-3002 blocks the constitutively active FLT3 receptor and its downstream pro-survival pathways.
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Key Advantages in Drug Development Profile

Based on the preclinical data, TTT-3002 presents several compelling characteristics for further development

[1] [5] [6]:

e Overcoming Resistance: Its activity against the F691L gatekeeper mutation and D835Y point
mutation addresses a major clinical limitation of earlier-generation FLT3 TKIs.

e Favorable Drug Properties: Moderate plasma protein binding means a higher fraction of the drug
remains active in the blood, improving the likelihood of achieving effective FLT3 inhibition in patients.

¢ Selective Toxicity: The compound is cytotoxic to leukemic blasts from patients while showing
minimal toxicity to normal hematopoietic stem and progenitor cells.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s548056?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://medicalxpress.com/news/2014-04-experimental-drug-treatment-resistant-leukemias.html
https://www.mdedge.com/hematology-oncology/article/186013/leukemia-myelodysplasia-transplantation/compound-potent-flt3-inhibitor-team
https://www.sciencedaily.com/releases/2014/04/140408154428.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://www.sciencedirect.com/science/article/pii/S0006497118535576
https://www.smolecule.com/products/b548056#ttt-3002-in-vitro-activity-leukemia-cell-lines
https://www.smolecule.com/products/b548056#ttt-3002-in-vitro-activity-leukemia-cell-lines
https://www.smolecule.com/products/b548056#ttt-3002-in-vitro-activity-leukemia-cell-lines
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548056?utm_src=pdf-bulk
https://www.smolecule.com/products/s548056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s548056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

